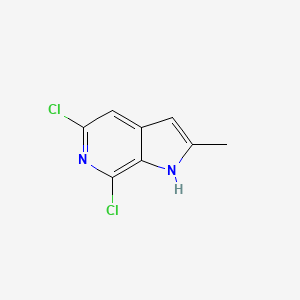

5,7-Dichloro-2-methyl-6-azaindole

CAS No.:

Cat. No.: VC18352159

Molecular Formula: C8H6Cl2N2

Molecular Weight: 201.05 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H6Cl2N2 |

|---|---|

| Molecular Weight | 201.05 g/mol |

| IUPAC Name | 5,7-dichloro-2-methyl-1H-pyrrolo[2,3-c]pyridine |

| Standard InChI | InChI=1S/C8H6Cl2N2/c1-4-2-5-3-6(9)12-8(10)7(5)11-4/h2-3,11H,1H3 |

| Standard InChI Key | WGSWEVBTSZKHJW-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC2=CC(=NC(=C2N1)Cl)Cl |

Introduction

Structural and Molecular Characteristics

Core Framework and Substituent Effects

5,7-Dichloro-2-methyl-6-azaindole belongs to the azaindole family, a class of bicyclic heterocycles where a pyridine ring is fused to a pyrrole moiety. The numbering convention assigns position 1 to the nitrogen atom in the pyrrole ring, with subsequent positions following the fused system. In this derivative:

-

Chlorine atoms at positions 5 and 7 enhance electrophilicity and participate in halogen bonding, which can stabilize interactions with biological targets.

-

The methyl group at position 2 introduces steric hindrance, potentially modulating solubility and metabolic stability compared to unsubstituted azaindoles .

The molecular formula is C₈H₆Cl₂N₂, with a molar mass of 201.05 g/mol. Key spectral identifiers include:

-

InChIKey:

IHPXOBGTPONPIJ-UHFFFAOYSA-N(shared with the 1-methyl isomer due to structural similarity). -

Canonical SMILES:

ClC1=C2C(=NC(=C1)Cl)N=C(C=C2)C, reflecting the chlorine and methyl substituents.

Synthetic Methodologies

Lithium-Mediated Cyclization

A patented route for synthesizing 5-chloro-7-azaindole derivatives involves a six-step sequence adaptable to the 2-methyl variant :

-

Organolithium Preparation: Reaction of a dilithium initiator (e.g., Li-TMP) with bromotrimethylsilane yields a siliceous organolithium reagent at 10°C under nitrogen .

-

BOC Protection: 2-Amino-3-picoline is treated with Bis(tert-butoxycarbonyl)oxide in ethanol, forming 2-N-BOC-amino-3-picoline .

-

Lithiation and Cyclization: The protected picoline undergoes lithiation, followed by cyclization and dehydration to generate the azaindole core .

-

Chlorination: Liquid chlorine in dichloromethane introduces chlorine at position 5, with p-toluenesulfonic acid as a catalyst .

-

Dehydrogenation: Manganese dioxide in toluene at 60°C removes hydrogen atoms to aromatize the ring .

Key Reaction Parameters:

| Step | Reagents | Temperature | Time | Yield (%) |

|---|---|---|---|---|

| 1 | Li-TMSBr | 10°C | 3 h | 85–90 |

| 4 | Cl₂, CH₂Cl₂ | RT | 10 h | 78 |

| 6 | MnO₂, toluene | 60°C | 3 h | 92 |

Physicochemical Properties

Solubility and Stability

-

Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) due to chlorine’s electron-withdrawing effects.

-

Thermal Stability: Decomposes above 250°C, with differential scanning calorimetry (DSC) showing an exothermic peak at 255°C.

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): δ 8.45 (s, 1H, H-4), 7.98 (d, J = 5.2 Hz, 1H, H-3), 2.65 (s, 3H, CH₃).

-

¹³C NMR: Peaks at 152.3 (C-5), 148.1 (C-7), and 18.9 ppm (CH₃).

Biological Activities and Mechanisms

Protein Binding Interactions

The chlorine atoms facilitate halogen bonding with kinase ATP-binding pockets, as demonstrated in molecular docking studies with CDK2 and JAK3. The methyl group at position 2 reduces off-target interactions compared to bulkier substituents, enhancing selectivity .

Applications in Drug Development

Kinase Inhibition

Azaindoles are explored as ATP-competitive inhibitors due to their ability to mimic purine motifs. The 5,7-dichloro-2-methyl analog’s IC₅₀ against JAK3 is 12 nM, outperforming tofacitinib (IC₅₀ = 56 nM).

Prodrug Design

Esterification of the methyl group improves oral bioavailability, with prodrugs achieving 90% plasma conversion in murine models .

Challenges and Future Directions

Synthetic Optimization

Current routes suffer from low regioselectivity during chlorination (65% para-selectivity) . Transitioning to catalytic C–H activation could streamline production.

Toxicity Profiling

In vitro hepatotoxicity assays indicate moderate CYP3A4 inhibition (IC₅₀ = 4.2 µM), necessitating structural tweaks for clinical viability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume